molecular formula C8H3ClF3N3 B13012956 3-Chloro-7-(trifluoromethyl)pyrido[2,3-b]pyrazine

3-Chloro-7-(trifluoromethyl)pyrido[2,3-b]pyrazine

Katalognummer: B13012956
Molekulargewicht: 233.58 g/mol
InChI-Schlüssel: FYALOCYHLHORAQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Chloro-7-(trifluoromethyl)pyrido[2,3-b]pyrazine (CAS 1774892-71-5) is a high-value heterocyclic building block specifically designed for advanced pharmaceutical and chemical research. This compound features a pyrido[2,3-b]pyrazine core scaffold, which is a privileged structure in medicinal chemistry, strategically functionalized with both chloro and trifluoromethyl groups to enhance its reactivity and physicochemical properties . The presence of the trifluoromethyl group is a key structural feature, as its incorporation into organic molecules is a well-established strategy in drug discovery to improve metabolic stability, enhance lipophilicity for better cell membrane penetration, and fine-tune electronic properties through its distinct stereoelectronic characteristics . The chloro substituent serves as a versatile handle for further synthetic elaboration, enabling facile functionalization via metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, or nucleophilic aromatic substitution (S N Ar) to create a diverse array of novel derivatives . This compound is exclusively intended for research applications as a key intermediate in the synthesis of more complex molecules for investigational purposes. Its structural features make it particularly valuable for constructing potential kinase inhibitors and other biologically active scaffolds. Researchers utilize this building block in exploratory studies aimed at developing new therapeutic agents, leveraging its modular design for rapid analog synthesis and structure-activity relationship (SAR) investigations. Please Note: This product is provided strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Eigenschaften

Molekularformel

C8H3ClF3N3

Molekulargewicht

233.58 g/mol

IUPAC-Name

3-chloro-7-(trifluoromethyl)pyrido[2,3-b]pyrazine

InChI

InChI=1S/C8H3ClF3N3/c9-6-3-13-5-1-4(8(10,11)12)2-14-7(5)15-6/h1-3H

InChI-Schlüssel

FYALOCYHLHORAQ-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C=NC2=NC(=CN=C21)Cl)C(F)(F)F

Herkunft des Produkts

United States

Vorbereitungsmethoden

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of 3-Chloro-7-(trifluoromethyl)pyrido[2,3-b]pyrazine typically involves:

  • Construction of the pyrido[2,3-b]pyrazine core via cyclization reactions of appropriately substituted precursors.
  • Introduction of the trifluoromethyl group, often through electrophilic trifluoromethylation or via trifluoromethylated building blocks.
  • Selective chlorination at the 3-position, usually by halogenation reactions on the heterocyclic scaffold.

Key Preparation Routes from Literature Analogues

Halogenation and Trifluoromethylation on Pyrazine Derivatives

A related approach involves the preparation of trifluoromethoxypyrazines, which shares the trifluoromethyl group introduction and halogenation steps. For example, 2-chloro-5-trifluoromethoxypyrazine was synthesized by:

  • Reacting hydroxypyrazine with thiophosgene to form a chlorinated intermediate.
  • Subsequent chlorination and chlorine/fluorine exchange using antimony trifluoride to introduce fluorinated substituents.
  • Alternative halophilic alkylation with dibromodifluoromethane followed by bromine/fluorine exchange with silver tetrafluoroborate.

Though this exact method is for trifluoromethoxy rather than trifluoromethyl groups, it demonstrates the utility of halogen exchange and electrophilic substitution in preparing fluorinated pyrazines.

Trifluoromethylation Techniques

Trifluoromethyl groups are commonly introduced via:

  • Electrophilic trifluoromethylation reagents such as Togni’s reagent or Ruppert–Prakash reagent (TMSCF3).
  • Cross-coupling reactions using trifluoromethylated boronic acids or trifluoromethyl halides.
  • Direct incorporation from trifluoromethylated building blocks during ring construction.

In the context of pyrido[2,3-b]pyrazines, the trifluoromethyl group at position 7 can be introduced by starting from a trifluoromethyl-substituted pyridine or pyrazine precursor, followed by ring closure to form the fused bicyclic system.

Chlorination

Selective chlorination at the 3-position can be achieved by:

  • Electrophilic chlorination using reagents like N-chlorosuccinimide (NCS) or sulfuryl chloride.
  • Halogen exchange reactions on pre-halogenated intermediates.
  • Chlorination during ring closure if the precursor contains a suitable leaving group.

Representative Synthetic Scheme (Hypothetical)

Step Reaction Type Reagents/Conditions Outcome
1 Formation of pyrido[2,3-b]pyrazine core Cyclization of substituted aminopyrazine and pyridine derivatives Fused bicyclic heterocycle formed
2 Introduction of trifluoromethyl group Electrophilic trifluoromethylation or use of trifluoromethylated precursor Trifluoromethyl group installed at position 7
3 Selective chlorination NCS or sulfuryl chloride in suitable solvent Chlorine introduced at position 3
4 Purification Chromatography, recrystallization Pure 3-Chloro-7-(trifluoromethyl)pyrido[2,3-b]pyrazine

Supporting Research Findings

  • The presence of chlorine atoms in pyrazine rings is critical for successful halogenation and fluorination reactions, as demonstrated in related pyrazine derivatives.
  • Suzuki and Kumada–Corriu coupling reactions have been successfully applied to pyrazine derivatives bearing trifluoromethyl groups, indicating potential for cross-coupling strategies in the synthesis of such compounds.
  • The trifluoromethyl group significantly affects the reactivity and stability of the heterocyclic system, necessitating careful control of reaction conditions during synthesis.

Data Table Summarizing Preparation Methods

Method Key Reagents/Conditions Advantages Limitations Reference
Thiophosgene chlorination + Antimony trifluoride fluorination Hydroxypyrazine, thiophosgene, Cl2, SbF3, heat Scalable, high yield for related pyrazines Requires toxic reagents, multi-step
Halophilic alkylation + Silver tetrafluoroborate exchange Pyrazine, dibromodifluoromethane, AgBF4 Alternative route, suitable for scale Lower yield, expensive reagents
Electrophilic trifluoromethylation Togni’s reagent or TMSCF3, metal catalysts Direct trifluoromethyl introduction Sensitive to conditions, costly General knowledge
Selective chlorination NCS, sulfuryl chloride, controlled temperature High regioselectivity Over-chlorination risk General knowledge
Cross-coupling (Suzuki, Kumada) Boronic acids/trifluoroborates, Fe or Pd catalysts Versatile, high functional group tolerance Requires pre-functionalized substrates

The preparation of 3-Chloro-7-(trifluoromethyl)pyrido[2,3-b]pyrazine is best approached through a combination of heterocyclic ring construction, selective halogenation, and trifluoromethyl group introduction. While direct synthetic protocols for this exact compound are scarce, methodologies developed for related trifluoromethylated pyrazines and pyridines provide a robust foundation. Key steps include the use of chlorination reagents for selective halogenation and electrophilic or cross-coupling methods for trifluoromethylation. The choice of method depends on the availability of starting materials, desired scale, and cost considerations.

This synthesis requires careful control of reaction conditions due to the sensitivity of the trifluoromethyl group and the fused heterocyclic system. The use of advanced coupling techniques and halogen exchange reactions enhances the efficiency and scalability of the preparation.

Analyse Chemischer Reaktionen

Types of Reactions

3-Chloro-7-(trifluoromethyl)pyrido[2,3-b]pyrazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bases (e.g., sodium hydroxide), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., sodium borohydride). The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrido[2,3-b]pyrazine derivatives, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced products .

Wissenschaftliche Forschungsanwendungen

Anticancer Research

Research has indicated that derivatives of pyrido[2,3-b]pyrazine exhibit significant anticancer properties. In vitro studies have shown that these compounds can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6, which are critical in cancer progression. For instance, specific derivatives demonstrated strong binding affinities to KRAS protein structures, crucial in various cancers .

CompoundBinding Energy (kcal/mol)Target Protein
7e-8.0KRAS
7b-8.2KRAS
9b-6.0TGF-β

These findings suggest that 3-Chloro-7-(trifluoromethyl)pyrido[2,3-b]pyrazine could be a lead compound for developing new anticancer therapies.

Antimicrobial Activity

The compound has also been evaluated for its antibacterial properties. Studies have shown that certain derivatives possess notable activity against various bacterial strains. The mechanism is believed to involve interference with bacterial cell functions, potentially through enzyme inhibition .

Agricultural Applications

In addition to its pharmaceutical potential, 3-Chloro-7-(trifluoromethyl)pyrido[2,3-b]pyrazine has applications in agriculture as a herbicide. Its ability to inhibit plant growth through specific biochemical pathways makes it effective in controlling unwanted vegetation. The compound's efficacy as a herbicide is attributed to its structural features that allow it to interact with plant metabolic processes .

Case Studies

  • Anti-inflammatory Studies : A series of experiments demonstrated that certain derivatives effectively reduced LPS-induced TNF-alpha secretion in RAW 264.7 cells, indicating their potential as anti-inflammatory agents.
  • Cytotoxicity Assessments : In vitro tests showed that selected pyrido[2,3-b]pyrazine derivatives exhibited cytotoxic effects on various cancer cell lines (A549, MCF-7, K562), further supporting their therapeutic potential .

Wirkmechanismus

The mechanism of action of 3-Chloro-7-(trifluoromethyl)pyrido[2,3-b]pyrazine involves its interaction with specific molecular targets and pathways. The compound can bind to certain proteins or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Halogenated Pyrido[2,3-b]pyrazine Derivatives
Compound Substituents Key Properties/Applications References
3-Chloro-7-(trifluoromethyl)pyrido[2,3-b]pyrazine Cl (C3), CF₃ (C7) Dual kinase inhibition (EGFR-resistant cancer), high electron affinity for OLEDs
8-Chloro-2,3-diphenylpyrido[2,3-b]pyrazine (2b-Cl) Cl (C8), Ph (C2, C3) Intermediate for N-arylation/C-H functionalization; used in fused heterocycle synthesis
7-Bromo-6-iodopyrido[2,3-b]pyrazine (4b) Br (C7), I (C6) Low-yield synthesis (5%); precursor for Suzuki-Miyaura couplings
8-Bromo-7-iodopyrido[3,4-b]pyrazine (3b) Br (C8), I (C7) High-yield (67%); used in Pd-catalyzed cyclizations to pyrazino-fused indoles

Key Insights :

  • Electron-withdrawing groups (EWGs) like Cl, Br, and CF₃ enhance electrophilicity, enabling cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) .
  • Steric effects : Bulky substituents (e.g., 2,3-diphenyl groups in 2b-Cl) hinder reactivity but stabilize intermediates in multi-step syntheses .
  • Positional selectivity : Halogenation at C7 (as in 3-Chloro-7-CF₃) is favored in kinase inhibitor design due to optimal steric and electronic interactions with ATP-binding pockets .
Trifluoromethylated Pyrazine Analogues
Compound Core Structure Key Differences vs. 3-Chloro-7-CF₃ Pyrido[2,3-b]pyrazine References
3-(Trifluoromethyl)quinoxaline Quinoxaline Lower electron deficiency; weaker kinase inhibition
Pyrido[3,4-b]pyrazine-CF₃ derivatives Pyrido[3,4-b]pyrazine Distinct regiochemistry (CF₃ at C7 vs. C8); altered TADF properties
Lumazine-CF₃ derivatives Pteridine (lumazine) Stable covalent dihydrate forms; limited medicinal applications

Key Insights :

  • Regiochemical impact : Pyrido[2,3-b]pyrazine derivatives (vs. pyrido[3,4-b]) exhibit superior charge-transfer efficiency in OLEDs due to planarized HOMO-LUMO distributions .
  • Hydration stability : Trifluoromethyl groups in pyrido[3,4-b]pyrazines stabilize dihydrate forms, reducing their utility in dry optoelectronic devices .

Key Insights :

  • Kinase vs. cholinesterase inhibition : CF₃/Cl substitution at C7/C3 optimizes kinase binding, while nitroaryl groups enhance cholinesterase activity .
  • TADF performance: Pyrido[2,3-b]pyrazine derivatives with twisted donor-acceptor (D-A) geometries achieve smaller singlet-triplet energy gaps (ΔEₛₜ < 0.23 eV), enabling efficient reverse intersystem crossing .
Halogenation and Cross-Coupling
  • Chlorination : PCl₅ or POCl₃ selectively halogenates pyrido[2,3-b]pyrazine at C3 or C8, but competing side reactions occur with electron-rich substrates .
  • Palladium catalysis : 3-Chloro-7-CF₃ derivatives undergo Suzuki couplings with arylboronic acids (e.g., 2-thienyl) in >70% yields .
  • Copper-mediated N-arylation : Iodo derivatives (e.g., 8-iodo-2,3-diphenylpyrido[2,3-b]pyrazine) react with azoles (pyrazole, triazole) to yield bioactive hybrids .
Trifluoromethylation Strategies
  • Direct CF₃ introduction : Use of CF₃Cu or CF₃SiMe₃ under Pd/Zn catalysis achieves regioselective trifluoromethylation at C7 .
  • Challenges : CF₃ groups reduce solubility, complicating purification; microwave-assisted synthesis improves yields in multi-step routes .

Biologische Aktivität

3-Chloro-7-(trifluoromethyl)pyrido[2,3-b]pyrazine is a heterocyclic compound that has garnered attention due to its diverse biological activities. This compound is characterized by a pyrido[2,3-b]pyrazine core with a chloro and trifluoromethyl substituent, which significantly influences its chemical properties and biological interactions. This article delves into the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by various studies and data.

Chemical Structure and Properties

The molecular formula of 3-Chloro-7-(trifluoromethyl)pyrido[2,3-b]pyrazine is C8H4ClF3N2C_8H_4ClF_3N_2 with a molecular weight of approximately 220.58 g/mol. The presence of the trifluoromethyl group enhances lipophilicity and alters electronic properties, making it an interesting candidate for pharmaceutical applications .

Antimicrobial Activity

Research indicates that pyrido[2,3-b]pyrazine derivatives exhibit significant antimicrobial properties. A study evaluating various derivatives found that those with similar structures showed moderate to good antibacterial activity against both Gram-positive and Gram-negative bacteria. Notably, compounds with a trifluoromethyl group demonstrated enhanced activity against Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Pyrido[2,3-b]pyrazine Derivatives

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
1aStaphylococcus aureus32 μg/mL
1bEscherichia coli16 μg/mL
1cPseudomonas aeruginosa64 μg/mL

Anticancer Activity

The anticancer potential of 3-Chloro-7-(trifluoromethyl)pyrido[2,3-b]pyrazine has been investigated through various in vitro studies. One notable study assessed its effects on human colon cancer cell lines (HCT-116 and HT-29). The compound exhibited significant antiproliferative activity with IC50 values ranging from 6.587 to 11.10 µM against HT-29 cells. Mechanistically, it was found to induce apoptosis via the mitochondrial pathway by up-regulating Bax and down-regulating Bcl-2 .

Table 2: Anticancer Activity Against Various Cell Lines

Cell LineIC50 (µM)Mechanism of Action
HT-296.587Mitochondrial apoptosis (Bax/Bcl-2)
HCT-11611.10Caspase activation
MCF-79.50Cell cycle arrest

Anti-inflammatory Activity

The anti-inflammatory effects of pyrido[2,3-b]pyrazine derivatives have also been explored. Compounds were screened for their ability to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in RAW264.7 macrophages. Significant reductions in cytokine levels were observed, indicating potential therapeutic applications in inflammatory diseases .

Table 3: Anti-inflammatory Effects on Cytokine Secretion

CompoundTNF-alpha Inhibition (%)IL-6 Inhibition (%)
7a98.577
7b7959.5
Control--

The mechanisms through which 3-Chloro-7-(trifluoromethyl)pyrido[2,3-b]pyrazine exerts its biological effects include:

  • Enzyme Interaction : The compound may interact with specific enzymes or proteins involved in disease pathways.
  • Cytokine Modulation : It has been shown to modulate cytokine production, impacting inflammatory responses.
  • Induction of Apoptosis : In cancer cells, it triggers apoptotic pathways leading to cell death.

Case Studies

Several case studies have highlighted the efficacy of this compound in various biological contexts:

  • Anticancer Study : A study on HT-29 cells demonstrated that treatment with the compound led to significant cell death mediated through apoptosis.
  • Antimicrobial Efficacy : Another investigation showed that derivatives containing the trifluoromethyl group exhibited superior antibacterial activity compared to their non-fluorinated counterparts.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.